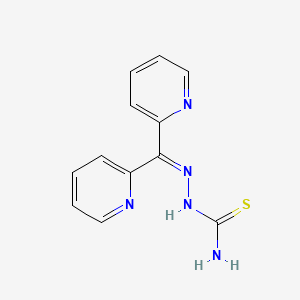

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H11N5S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of a similar compound, 2-Methylbenzyl 2-(dipyridin-2-ylmethylene)hydrazinecarbodithioate, has been reported . The compound was synthesized from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom . The average mass is 257.314 Da and the monoisotopic mass is 257.073517 Da .Wissenschaftliche Forschungsanwendungen

Coordination Compounds for Cancer Therapy

Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including 2-(dipyridin-2-ylmethylene)hydrazinecarbothioamide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential in cancer therapy (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Synthesis and Study of Coordinating Agents

The synthesis of coordinating agents from hydrazinecarbothioamide compounds has been explored for the development of new coordination compounds. These agents, obtained from condensation reactions, demonstrate potential as mono- or bidentate coordinating agents, paving the way for the construction of coordination compounds with various beneficial properties (Chiriac & Codreanu, 2022).

Antifungal and Antioxidant Activities

Metal complexes of hydrazinecarbothioamide have been tested against selected fungi, showing significant antifungal activities. Additionally, their antioxidant activities have been confirmed through their interaction with stable free radicals. These findings suggest the potential of these complexes in developing antifungal and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).

Electrochemical Applications

The electrochemical properties of conductive polymers have been enhanced through the surface modification with 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide. These modifications have improved the performance of electrochemical redox capacitors, demonstrating the potential of these compounds in electrochemical applications (Safari, Ehsani, Bigdelo, & Mirtamizdoust, 2019).

Fluorescent Probe for Iron Detection

A derivative of hydrazinecarbothioamide has been investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This sensor displayed good selectivity for Fe(III) against a range of cations, offering a new approach to metal ion detection in biological and environmental samples (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).

Wirkmechanismus

Target of Action

The primary targets of 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide are negative Escherichia coli bacterial and gram-positive Staphylococcus aureus bacterial strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets through a process known as molecular docking . This involves the compound binding to specific sites on the bacterial cells, which can disrupt their normal functions and lead to their death .

Biochemical Pathways

Compounds containing sulfur and nitrogen atoms, like this one, are known to display antimicrobial activity . They can inhibit DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide .

Result of Action

The result of the compound’s action is the death of the targeted bacterial cells . By binding to specific sites on the bacteria, the compound disrupts their normal functions, leading to their death .

Eigenschaften

IUPAC Name |

(dipyridin-2-ylmethylideneamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYASWWOZAMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474968 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6839-91-4 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)